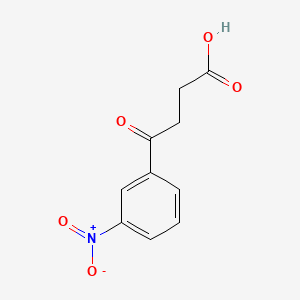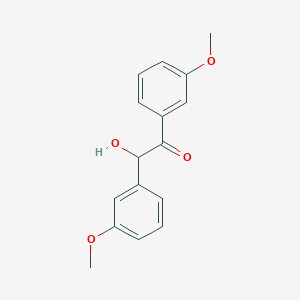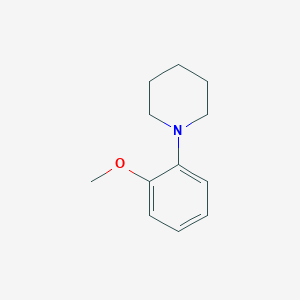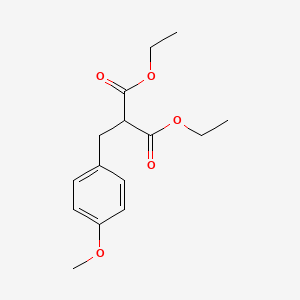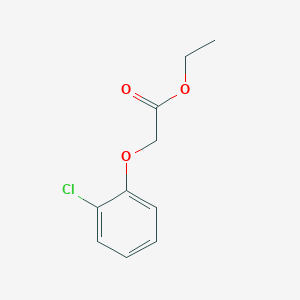
Ethyl 2-(2-chlorophenoxy)acetate
Descripción general
Descripción
Ethyl 2-(2-chlorophenoxy)acetate is a chemical compound with the linear formula C10H11ClO3 . It is also known by its CAS Number: 52094-97-0 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-chlorophenoxy)acetate is represented by the SMILES stringClC1=C(C=CC=C1)OCC(OCC)=O . This indicates the presence of a chlorine atom attached to a benzene ring, which is further connected to an ester group.
Aplicaciones Científicas De Investigación
1. Polymer Synthesis
Ethyl 2-(2-chlorophenoxy)acetate finds application in the synthesis of polymers such as poly(2-ethyl-2-oxazoline), a poly(2-oxazoline) commonly used in biomedical applications. This polymer is highly water-soluble and commercially available. Recent research focused on polymerizing 2-ethyl-2-oxazoline in ethyl acetate, a greener alternative to traditional solvents like acetonitrile and chlorobenzene, enhancing pharmaceutical compatibility and reducing environmental impact (Vergaelen et al., 2020).
2. Organic Synthesis Reactions
The compound demonstrates novel reactivity in organic synthesis, particularly in reactions with alcohols in the presence of silver carbonate. It produces various organic compounds, including 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes, with a proposed mechanism involving neighboring group participation of a chloromethyl ether oxygen atom (Aitken et al., 1986).
3. Corrosion Inhibition
In the field of corrosion inhibition, ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2- p -tolylquinoxalin-1(4 H )-yl)acetate, a derivative of Ethyl 2-(2-chlorophenoxy)acetate, has been studied for its efficacy in preventing copper corrosion in nitric acid media. Quantum chemical calculations have been used to determine the relationship between the molecular structure of such compounds and their inhibition efficiency (Zarrouk et al., 2014).
4. Advanced Oxidation Processes
Ethyl acetate, closely related to Ethyl 2-(2-chlorophenoxy)acetate, is identified as a transient product in the advanced oxidation processes used for wastewater treatment. These processes involve the mineralization of pollutants using catalysts like Fe3+-catalyzed hydrogen peroxide (Sun & Pignatello, 1993).
5. Antimicrobial Studies
The compound is used in synthesizing antimicrobial agents. For instance, Ethyl (4-chlorophenoxy)acetate, upon condensation with hydrazine hydrate, leads to the creation of various derivatives with potential antimicrobial properties (Patel et al., 2009).
6. Lipid Lowering Effects
Ethyl-2(p-chlorophenoxy)-2-methylpropionate, a compound related to Ethyl 2-(2-chlorophenoxy)acetate, has been synthesized and studied for its lipid-lowering effects. Some derivatives of this compound have shown significant activity in lowering lipids, even under hyperlipemic conditions (Metz & Specker, 1975).
7. Antioxidant Activity
Ethyl acetate extracts, closely related to Ethyl 2-(2-chlorophenoxy)acetate, have been evaluated for their antioxidant activities. In studies involving propolis collected in Anhui, China, the ethyl acetate fraction showed high antioxidant activities, indicating the potential of these compounds in natural antioxidant applications (Yang et al., 2011).
8. Analytical Chemistry Applications
Ethyl acetate, a solvent related to Ethyl 2-(2-chlorophenoxy)acetate, is involved in analytical methods like the DPPH method for estimating antioxidant activity of compounds. This method's success largely depends on the solvent used, including ethyl acetate, which affects the reaction kinetics (Dawidowicz et al., 2012).
9. Synthesis Optimization
The compound also plays a role in the synthesis optimization of various organic compounds. For example, the synthesis of ethyl(2-phthalimidoethoxy)acetate has been optimized using ethyl chloroacetate, demonstrating the compound's versatility in synthetic chemistry (Synoradzki et al., 2005).
10. Development of Antagonist Chemotypes
Ethyl 2-(2-((2-(4-chlorophenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid, a derivative, has been utilized in the development of antagonist chemotypes for CRTh2 receptors, highlighting its role in medicinal chemistry (Pothier et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-(2-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGDGQCMUALSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307258 | |
| Record name | ethyl 2-(2-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chlorophenoxy)acetate | |
CAS RN |
52094-97-0 | |
| Record name | Acetic acid, 2-(2-chlorophenoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52094-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 190550 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC190550 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(2-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

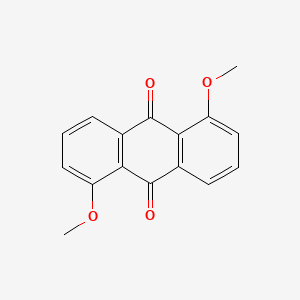
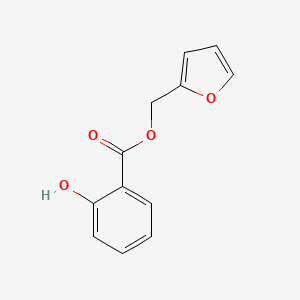
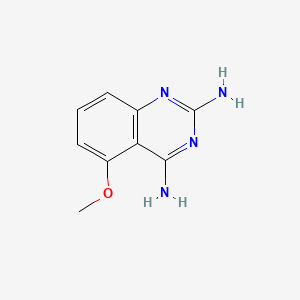
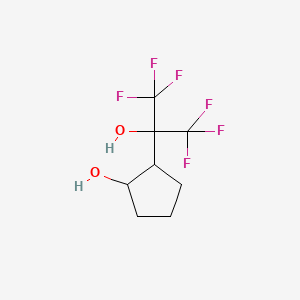
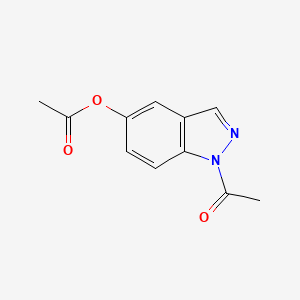
![4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1606944.png)
